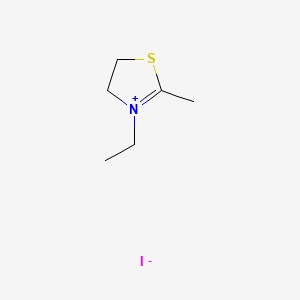

Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide

Description

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader evolution of thiazolium salt chemistry and organocatalysis research. The foundation for understanding thiazolium compounds was established through the pioneering work on thiamine, vitamin B1, which contains a thiazolium ring as its core structural element. This biological precedent demonstrated the inherent reactivity and importance of thiazolium moieties in biochemical processes, subsequently inspiring synthetic chemists to explore analogous compounds for organocatalytic applications.

The genesis of thiazolium salt utilization in organic synthesis can be traced to Ukai's demonstration that thiazolium salts effectively catalyze the benzoin reaction, followed by Breslow's subsequent mechanistic insights that revealed the formation of nucleophilic carbene intermediates. These foundational discoveries established the theoretical framework for understanding how thiazolium salts function as organocatalysts through the generation of N-heterocyclic carbene species. The specific compound this compound emerged as researchers systematically explored structural modifications to optimize catalytic efficiency and selectivity.

The development of this particular thiazolium salt reflects the broader trend in organocatalysis toward designing catalysts with enhanced stability and improved reactivity profiles. Early efforts focused on rendering benzoin reactions enantioselective, with chiral thiazolium precatalysts being developed as early as 1966. The structural features of this compound, including its saturated dihydro bridge and strategic substitution pattern, represent refinements aimed at optimizing both reactivity and stability under catalytic conditions.

Significance in Organocatalysis

This compound occupies a prominent position within the field of organocatalysis due to its exceptional ability to facilitate umpolung reactions, where the natural polarity of carbonyl compounds is reversed. The compound functions as a precursor to N-heterocyclic carbene catalysts, which are generated in situ through deprotonation by weak bases, enabling the formation of nucleophilic carbene intermediates that can attack electrophilic carbonyl centers.

The catalytic mechanism involves the formation of Breslow intermediates, named after Ronald Breslow who first proposed their existence in the context of thiamine-catalyzed reactions. These intermediates possess unique electronic properties that enable them to participate in 1,4-addition reactions with Michael acceptors, forming valuable 1,4-dicarbonyl compounds that are challenging to synthesize through alternative methods. The Stetter reaction, in particular, represents one of the most significant applications of thiazolium catalysts, providing access to synthetically useful building blocks for complex molecule construction.

Research has demonstrated that this compound exhibits superior catalytic performance compared to many other thiazolium variants in specific reaction contexts. The compound has been successfully employed in supported catalysis systems, where it maintains high catalytic activity while enabling easy recovery and reuse of the catalyst. Studies have shown that ROMPgel-supported versions of this thiazolium salt can be reused in up to four consecutive reaction cycles without significant loss of catalytic activity, demonstrating both its intrinsic stability and practical utility in synthetic applications.

The significance of this compound extends beyond traditional small-molecule synthesis to emerging applications in materials science and interface engineering. Recent research has explored the use of thiazolium iodide compounds in perovskite solar cell fabrication, where they function as passivating agents that improve device performance and stability. These applications highlight the versatility of thiazolium chemistry and suggest potential for future developments in energy-related technologies.

Classification within Heterocyclic Chemistry

This compound belongs to the azole family of heterocyclic compounds, specifically the thiazole subfamily characterized by a five-membered ring containing both sulfur and nitrogen atoms. The compound represents a quaternary thiazolium salt, formed through alkylation of the nitrogen atom in the thiazole ring, which results in a positively charged nitrogen center balanced by an iodide counterion.

Within the broader classification of heterocyclic compounds, thiazolium salts occupy a unique position due to their ability to generate stable carbene species under appropriate conditions. The dihydro modification in this compound introduces partial saturation to the ring system, which affects both the electronic properties and the spatial arrangement of substituents around the ring. This structural feature distinguishes it from fully aromatic thiazolium salts and contributes to its specific reactivity profile.

The compound exhibits significant pi-electron delocalization despite the partial saturation, maintaining aromatic character that is essential for its catalytic function. The calculated pi-electron density distribution shows specific sites favorable for electrophilic substitution and deprotonation, which are crucial for understanding its reactivity patterns and catalytic mechanisms. The presence of both sulfur and nitrogen heteroatoms creates a unique electronic environment that enables the formation of stabilized carbene intermediates upon deprotonation.

Comparative analysis with related heterocycles reveals that thiazolium compounds generally possess intermediate basicity between imidazolium and triazolium salts, with pKa values typically ranging from 17 to 19. This positioning makes them particularly suitable for certain catalytic applications where moderate basicity is required for optimal performance. The specific substitution pattern in this compound further modulates these properties, creating a compound with tailored reactivity characteristics.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with specific attention to the thiazolium core structure and its substituents. The complete Chemical Abstracts Service name "this compound (1:1)" precisely describes the molecular composition and stoichiometry, indicating a 1:1 salt formation between the cationic thiazolium species and the iodide anion.

Alternative nomenclature systems provide additional descriptive approaches to identifying this compound. The systematic name "3-ethyl-2-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide" emphasizes the heterocyclic numbering system and clearly indicates the positions of substituents. This naming convention facilitates clear communication among researchers and ensures accurate identification in chemical databases and literature searches.

The compound possesses multiple registry numbers and identifiers across different chemical databases, reflecting its significance in chemical research and commerce. The primary Chemical Abstracts Service registry number 54654-71-6 serves as the definitive identifier for this specific molecular entity. Additional identification systems include the European Community number 259-279-4, which facilitates regulatory compliance and international trade.

Database identifiers provide essential tools for accessing comprehensive chemical information. The PubChem Compound Identifier 108616 links to detailed structural, physical, and chemical property data. The Simplified Molecular Input Line Entry System representation "CC[N+]1=C(SC(C1)C)C" provides a standardized format for computational chemistry applications and database searches. These various identification systems collectively ensure accurate compound identification across different scientific and commercial contexts.

| Identification System | Value | Application |

|---|---|---|

| Chemical Abstracts Service Number | 54654-71-6 | Primary chemical registry |

| European Community Number | 259-279-4 | Regulatory compliance |

| PubChem Compound Identifier | 108616 | Database access |

| Molecular Formula | C6H12INS | Compositional description |

| Molecular Weight | 257.13565 g/mol | Quantitative analysis |

| Melting Point | 191-193°C | Physical characterization |

The International Chemical Identifier and International Chemical Identifier Key provide additional standardized representations that facilitate chemical informatics applications and cross-database compatibility. These identifiers ensure that researchers can reliably access consistent information about this compound regardless of the specific database or information system being utilized, promoting effective scientific communication and collaboration across the global research community.

Properties

IUPAC Name |

3-ethyl-2-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12NS.HI/c1-3-7-4-5-8-6(7)2;/h3-5H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURNHNOWSPDPEL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(SCC1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40886108 | |

| Record name | Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54654-71-6 | |

| Record name | Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54654-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054654716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-4,5-dihydro-2-methylthiazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide can be synthesized through the Hantzsch reaction, which involves the cyclization of thioamides with α-halocarbonyl compounds . Another common method is the quaternization of thiazoles by alkylation reagents such as halohydrocarbons, dialkyl sulfates, alkyl triflates, and alkyl p-toluenesulfonates . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux.

Industrial Production Methods

Industrial production of thiazolium compounds often involves large-scale synthesis using the Hantzsch reaction or quaternization methods. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolium ring to dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane under controlled temperatures.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazolium derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolium Derivatives

Key Findings :

- Ring Saturation : The 4,5-dihydro moiety in the target compound reduces aromaticity, enhancing nucleophilicity at the sulfur atom compared to fully unsaturated derivatives like ALT-711 .

- Substituent Effects :

- Alkyl Chains : Longer N-alkyl chains (e.g., N-benzyl in BTILs) improve thermal stability and antimicrobial efficacy , while shorter chains (e.g., 3-ethyl) favor catalytic activity .

- Functional Groups : Hydroxyethyl (in prodrug precursors) and trimethylsilyl groups (in anti-inflammatory agents) modulate solubility and bioavailability .

- Aromatic Fusion : Fused benzimidazole rings (e.g., in thiazolo[3,2-a]benzimidazolium salts) enable planar structures critical for cyclization reactions .

Anion-Dependent Properties

The counterion significantly impacts stability and reactivity:

- Iodide (I⁻) : Enhances solubility but promotes degradation via reverse Menshutkin reactions (e.g., releasing iodomethane under vacuum) .

- Triflate (OTf⁻) : Delocalized charge reduces nucleophilicity, stabilizing thiazolium salts in catalytic applications .

- Chloride (Cl⁻) : Smaller size favors associative reaction mechanisms, contrasting with iodide’s preference for dissociative pathways .

Pharmacological Activity

- Anti-inflammatory Effects : Trimethylsilyl-substituted derivatives (e.g., compound 22) show enhanced lipophilicity and activity (55% CPE inhibition at 0.01 mmol/kg) compared to alkyl-substituted analogs .

- Toxicity Profile : Thiazolium salts with natural vitamin B1-like structures (e.g., hydroxyethyl substituents) demonstrate lower toxicity, critical for prodrug design .

Biological Activity

Thiazolium compounds, particularly Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide, have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides an in-depth examination of the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique thiazole ring structure, which is integral to its biological activity. The molecular formula and structural features contribute to its interaction with various biological targets. The compound exhibits the following properties:

- Molecular Formula : C8H14N1S1I1

- Functional Groups : Thiazole moiety, ethyl group, methyl group

- Ionic Nature : Presence of iodide ion enhances solubility and biological interactions.

Antimicrobial Properties

Thiazolium compounds have demonstrated significant antimicrobial activity. Studies have shown that derivatives of thiazolium exhibit potent effects against various bacterial strains. For instance:

- Antibacterial Activity : A study reported that thiazolium derivatives displayed considerable antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 32 µg/mL depending on the structural modifications of the thiazolium ring .

Antiviral Activity

Thiazolium compounds have also been explored for their antiviral potential. Research indicates that certain thiazolium derivatives can inhibit viral replication:

- HIV Inhibition : Compounds targeting HIV showed promising results by disrupting the virus's ability to bind to CD4 receptors on host cells, leading to reduced viral load in vitro .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Thiazolium compounds can act as enzyme inhibitors. For example, they have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which is relevant in gout treatment .

- Cell Membrane Disruption : The interaction of thiazolium derivatives with bacterial membranes can lead to cell lysis and death, making them effective antimicrobial agents .

- Antioxidant Activity : Some studies highlight the antioxidant properties of thiazolium derivatives, which can scavenge free radicals and reduce oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazolium derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications at specific positions on the thiazole ring significantly enhanced antibacterial potency.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 2 | S. aureus |

| B | 8 | E. coli |

| C | 16 | Pseudomonas aeruginosa |

Case Study 2: Antiviral Activity Against HIV

In vitro studies on thiazolium derivatives indicated a dose-dependent inhibition of HIV replication. The most active compound showed an IC50 value of 0.5 µM against HIV-1.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| D | 0.5 | CD4 receptor binding inhibition |

| E | 1 | Viral protease inhibition |

Q & A

Q. What are the recommended synthetic routes for preparing thiazolium iodide derivatives, and how are intermediates optimized?

Thiazolium salts are typically synthesized via direct alkylation of thiazole precursors with alkyl halides (e.g., iodides or bromides) under controlled conditions. For example, structural modifications to enhance stability involve anion metathesis using silver or lithium salts with charge-delocalized anions . Purification often employs recrystallization from polar solvents like ethanol or acetonitrile, and intermediates are monitored via thin-layer chromatography (TLC) to optimize yields .

Q. Which spectroscopic techniques are critical for characterizing thiazolium salts, and how are spectral discrepancies resolved?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and detect tautomeric equilibria (e.g., C-2 proton exchange in D₂O) .

- IR Spectroscopy : Identifies characteristic C=S or C-N vibrations (e.g., 1600–1650 cm⁻¹ for thiazolium rings) .

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns. Discrepancies in NMR data (e.g., unexpected splitting) may arise from solvent effects or dynamic processes, requiring variable-temperature NMR studies .

Q. What role do thiazolium salts play in acyloin condensation reactions, and how are reaction conditions optimized?

Thiazolium iodides act as organocatalysts in acyloin condensations, facilitating C–C bond formation between aldehydes and α,β-unsaturated ketones. Optimization involves:

- Solvent Selection : Polar aprotic solvents like DMF enhance solubility.

- Temperature Control : Reactions are typically conducted at 60–80°C to balance kinetics and catalyst stability.

- Additives : Bases like triethylamine may stabilize the active thiazolylidene species .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of thiazolium-based catalysts?

Density functional theory (DFT) calculations are used to:

- Map electron density distributions (e.g., nucleophilic C-2 position).

- Simulate degradation pathways (e.g., reverse Menshutkin reaction).

- Compare energy barriers for catalytic cycles vs. side reactions. Software like Gaussian or ORCA is employed, with solvent effects modeled using implicit solvation .

Q. What structural modifications improve thiazolium salt stability under catalytic conditions?

Strategies include:

- N-Alkyl Chain Elongation : Bulky groups (e.g., heptyl) sterically shield the reactive C-2 position .

- Anion Engineering : Replacing iodide with non-nucleophilic anions (e.g., triflate) reduces degradation .

- Heteroatom Substitution : Introducing electron-withdrawing groups (e.g., nitro) stabilizes the thiazolium ring .

Q. What are the dominant degradation pathways of thiazolium salts in catalytic cycles, and how are they mitigated?

Degradation occurs via:

- Reverse Menshutkin Reaction : Iodide attack on the N-alkyl group, releasing volatile byproducts (e.g., iodomethane).

- Oxidative Ring Opening : Exposure to air/moisture leads to sulfonic acid derivatives. Mitigation involves rigorous anhydrous conditions, inert atmospheres, and anion exchange to reduce nucleophilicity .

Q. How do H-D exchange kinetics at the C-2 position inform mechanistic studies of thiazolium salts?

H-D exchange rates in D₂O (monitored via ¹H NMR) correlate with thiazolium acidity and catalytic activity. Buffer systems (e.g., acetate, pH 4–6) and ionic strength adjustments (0.3M KCl) are standardized to ensure reproducibility. Activation energies are derived from Arrhenius plots .

Q. What challenges arise in crystallizing thiazolium salts for X-ray diffraction studies?

Challenges include:

Q. How are thiazolium salts integrated into heterogeneous catalytic systems for recyclability?

Immobilization strategies include:

Q. What interdisciplinary approaches combine thiazolium chemistry with materials science?

Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.